Cas no 1427013-88-4 (Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)

Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-amino-4-chloro-1-(cyclopropylmethyl)-, ethyl ester
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- インチ: 1S/C10H14ClN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3
- InChIKey: IGZYAJDGSGFFTL-UHFFFAOYSA-N
- ほほえんだ: N1(CC2CC2)C(N)=C(Cl)C(C(OCC)=O)=N1
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 398.3±37.0 °C at 760 mmHg
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR480033-1g |
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
1427013-88-4 | 1g |
£783.00 | 2024-05-23 |
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylateに関する追加情報
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4): A Comprehensive Overview
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is composed of a pyrazole core, an amino group, a chlorine atom, and an ethyl ester moiety. The cyclopropylmethyl substituent adds to its complexity and contributes to its unique pharmacological properties. This combination of functional groups provides a robust platform for exploring its potential in drug discovery and development.
Recent studies have highlighted the importance of pyrazole derivatives in the development of drugs with diverse therapeutic applications. For instance, pyrazoles have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The presence of the amino group in Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors.
The chlorine atom in the structure plays a significant role in modulating the compound's lipophilicity and electronic properties. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, making it an attractive candidate for optimization in drug design. The ethyl ester moiety can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different pharmacological activities compared to the parent compound.
In the context of medicinal chemistry, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has been evaluated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have shown that this compound exhibits promising activity against various disease models. For example, it has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory disorders.
Furthermore, the cyclopropylmethyl substituent has been shown to enhance the compound's metabolic stability and reduce its susceptibility to degradation by hepatic enzymes. This property is particularly important for improving the oral bioavailability and extending the half-life of the drug in vivo.
The versatility of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate extends beyond its use as a standalone therapeutic agent. It can also serve as a valuable building block for synthesizing more complex molecules with enhanced biological activities. Chemists can modify various parts of the molecule to fine-tune its properties and optimize its performance for specific therapeutic applications.
In addition to its potential therapeutic uses, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has been explored for its utility as a research tool. Its unique structural features make it an excellent probe for studying protein-ligand interactions and elucidating the mechanisms of action of related compounds. This can provide valuable insights into the design of more effective drugs with improved safety profiles.
The synthesis of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and cost-effectively, facilitating its broader application in both academic and industrial settings.
In conclusion, Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate (CAS No. 1427013-88-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent or research tool.
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